Vapitadine
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Overview
Description
Vapitadine is a novel antihistamine developed by Barrier Therapeutics. It is primarily investigated for its potential in treating allergic reactions of the skin, such as hives and the itch associated with atopic dermatitis. One of the significant advantages of this compound over other antihistamines is its non-sedative property, even at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vapitadine involves several steps, starting with the preparation of the core benzazepine structure. The process typically includes:
- Formation of the benzene ring fused to an azepine ring.
- Introduction of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Optimization of reaction conditions to ensure high yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Vapitadine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Vapitadine has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of benzazepines in various chemical reactions.
Biology: Investigated for its effects on histamine receptors and related pathways.
Medicine: Explored for its potential in treating allergic skin reactions and atopic dermatitis.
Industry: Utilized in the development of non-sedative antihistamines for therapeutic use.
Mechanism of Action
Vapitadine exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a compound involved in allergic reactions. By blocking histamine receptors, this compound reduces symptoms such as itching, swelling, and redness associated with allergic reactions .
Comparison with Similar Compounds
Cetirizine: Another non-sedative antihistamine used to treat allergic reactions.
Loratadine: Known for its long-lasting effects and minimal sedation.
Fexofenadine: A non-sedative antihistamine with a similar mechanism of action.
Uniqueness of Vapitadine: this compound stands out due to its high selectivity for histamine H1 receptors and its non-sedative properties, even at high doses. This makes it a promising candidate for treating allergic skin reactions without causing drowsiness .
Properties
CAS No. |
793655-64-8 |
---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22) |
InChI Key |
VQWGYPVNVICKFC-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
Canonical SMILES |
C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |
793655-64-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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